Methyl 4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamido)benzoate
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Overview
Description
Methyl 4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamido)benzoate is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties and biological activities .
Preparation Methods
The synthesis of Methyl 4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamido)benzoate typically involves the reaction of 3,5-dimethyl-1H-pyrazole with acetic anhydride to form an intermediate, which is then reacted with methyl 4-aminobenzoate under specific conditions. The reaction is usually carried out in a solvent such as acetonitrile at room temperature for several days . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of catalysts and more efficient reaction conditions .
Chemical Reactions Analysis
Methyl 4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamido)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Methyl 4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamido)benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its structural similarity to other bioactive pyrazole derivatives.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of Methyl 4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The pyrazole ring is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. This interaction can lead to changes in cellular processes, contributing to its observed biological activities .
Comparison with Similar Compounds
Methyl 4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamido)benzoate can be compared with other pyrazole derivatives, such as:
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features but different biological activities.
Methyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate: A closely related compound with slight structural variations that can lead to different reactivity and applications.
4-(3,5-Dimethyl-1H-pyrazol-1-yl)methylbenzoate: Another similar compound used in the synthesis of more complex molecules
Properties
CAS No. |
321166-44-3 |
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Molecular Formula |
C15H17N3O3 |
Molecular Weight |
287.31 g/mol |
IUPAC Name |
methyl 4-[[2-(3,5-dimethylpyrazol-1-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C15H17N3O3/c1-10-8-11(2)18(17-10)9-14(19)16-13-6-4-12(5-7-13)15(20)21-3/h4-8H,9H2,1-3H3,(H,16,19) |
InChI Key |
IESUBGQLJYWTCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=CC=C(C=C2)C(=O)OC)C |
solubility |
36.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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